2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid
Description
2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid is a pyridine derivative characterized by a cyclobutoxy group at position 2, two methyl groups at positions 4 and 6, and a carboxylic acid group at position 3. This compound has a molecular formula of C12H15NO3 and a molecular weight of 221.25 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
2-cyclobutyloxy-4,6-dimethylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-7-6-8(2)13-11(10(7)12(14)15)16-9-4-3-5-9/h6,9H,3-5H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCYEGWQENYMDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)O)OC2CCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of 4,6-dimethyl-3-pyridinecarboxylic acid with cyclobutanol in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture under reflux to facilitate the formation of the cyclobutoxy group . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .
Chemical Reactions Analysis
2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid can be compared with other similar compounds, such as:
2-Cyclopropoxy-4,6-dimethylpyridine-3-carboxylic acid: Similar structure but with a cyclopropoxy group instead of a cyclobutoxy group.
2-Cyclohexyloxy-4,6-dimethylpyridine-3-carboxylic acid: Contains a cyclohexyloxy group, leading to different chemical properties.
2-Methoxy-4,6-dimethylpyridine-3-carboxylic acid: Features a methoxy group, resulting in distinct reactivity and applications.
The uniqueness of 2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid lies in its specific structural configuration, which imparts unique chemical and physical properties, making it valuable for various research and industrial applications.
Biological Activity
2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid (CAS No. 1247523-42-7) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is being investigated for various therapeutic applications, including its roles in enzyme inhibition and antimicrobial properties. This article delves into the biological activity of this compound, supported by data tables and research findings.
Chemical Structure
The chemical structure of 2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid is characterized by a pyridine ring substituted with a cyclobutoxy group and two methyl groups at positions 4 and 6, along with a carboxylic acid functional group at position 3. This unique arrangement contributes to its biological activity.
The biological activity of 2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways. For instance, it targets soluble epoxide hydrolase (sEH) enzymes, which play a role in regulating blood pressure and inflammation.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent .
Antimicrobial Activity
The antimicrobial efficacy of 2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid was evaluated against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid | Staphylococcus aureus | 32 |
| Escherichia coli | 64 | |
| Candida albicans | 128 |
Table 1: Antimicrobial activity of 2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid.
Case Studies
In a study investigating the cytotoxic effects of various pyridine derivatives on human cancer cell lines, it was found that derivatives similar to 2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid exhibited moderate cytotoxicity against A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism was attributed to the inhibition of tubulin polymerization, leading to apoptosis in rapidly dividing cells .
Pharmacokinetics
The pharmacokinetic profile of 2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid is essential for understanding its therapeutic potential. Factors such as solubility, molecular weight, and metabolic stability influence its bioavailability and efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
